molecular formula C17H9F23O2 B1597775 2-(Perfluoro-9-methyldecyl)ethyl methacrylate CAS No. 74256-14-7

2-(Perfluoro-9-methyldecyl)ethyl methacrylate

Cat. No.: B1597775
CAS No.: 74256-14-7
M. Wt: 682.21 g/mol
InChI Key: PVMWMBHAEVDBQR-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

[3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl] 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H9F23O2/c1-5(2)6(41)42-4-3-7(18,19)9(21,22)11(25,26)13(29,30)15(33,34)14(31,32)12(27,28)10(23,24)8(20,16(35,36)37)17(38,39)40/h1,3-4H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVMWMBHAEVDBQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCC(C(C(C(C(C(C(C(C(C(F)(F)F)(C(F)(F)F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H9F23O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80880968
Record name (Perfluoro-9-methyldecyl)ethyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

682.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

74256-14-7
Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Eicosafluoro-11-(trifluoromethyl)dodecyl 2-methyl-2-propenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=74256-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Icosafluoro-11-(trifluoromethyl)dodecyl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074256147
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Perfluoro-9-methyldecyl)ethyl methacrylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80880968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-icosafluoro-11-(trifluoromethyl)dodecyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.070.696
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Esterification of Perfluorinated Alcohol with Methacrylic Acid

  • Process :
    The perfluorinated alcohol, specifically 2-(perfluoro-9-methyldecyl)ethanol, is reacted with methacrylic acid under controlled conditions to form the ester linkage. This is typically catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid.

  • Reaction Conditions :

    • Temperature: Moderate heating (60–120 °C) to drive the esterification forward.
    • Removal of water formed during the reaction is essential to shift equilibrium towards ester formation, often achieved by azeotropic distillation or use of molecular sieves.
    • Inert atmosphere (nitrogen or argon) is used to prevent polymerization of methacrylic acid.
  • Purification :
    The crude product is purified by vacuum distillation or chromatography to isolate the pure methacrylate ester.

Transesterification Using Methacrylic Esters

  • Process :
    Instead of methacrylic acid, methacrylic esters such as methyl methacrylate can be used in the presence of catalysts (e.g., titanium alkoxides or organotin compounds) to transesterify with the perfluorinated alcohol.

  • Advantages :

    • Avoids direct use of corrosive acids.
    • Often milder reaction conditions.
    • Can provide higher selectivity and yield.
  • Reaction Conditions :

    • Elevated temperatures (80–150 °C).
    • Catalysts to accelerate transesterification.
    • Removal of methanol byproduct to drive reaction completion.

Use of Activated Methacrylate Derivatives

  • Process :
    Methacryloyl chloride or methacrylic anhydride can be reacted with the perfluorinated alcohol to form the ester.

  • Advantages :

    • High reactivity leads to faster reactions and higher yields.
    • Typically performed at lower temperatures.
  • Reaction Conditions :

    • Low temperatures (0–25 °C) to control reaction rate and avoid side reactions.
    • Use of base (e.g., pyridine or triethylamine) to scavenge HCl or acid byproducts.
    • Anhydrous solvents like dichloromethane or tetrahydrofuran.
  • Safety Note :
    Methacryloyl chloride is corrosive and requires strict handling precautions.

Research Findings and Data Analysis

Physical Properties Relevant to Preparation

Property Data Notes
Melting point 28–32 °C Indicates moderate crystallinity
Boiling point 110–111 °C at 2 mm Hg Vacuum distillation feasible
Density ~1.6193 g/cm³ (estimated) High density due to fluorination
Flash point >230 °F (~110 °C) Safe handling under controlled conditions

These properties guide the choice of reaction and purification conditions, such as temperature control during distillation.

Polymerization Considerations During Synthesis

  • Methacrylate monomers are prone to premature polymerization; therefore, polymerization inhibitors (e.g., hydroquinone, phenothiazine) are added during synthesis and storage to prevent unwanted polymerization.

  • The use of inert atmosphere and low temperatures during synthesis minimizes polymerization risk.

Industrial and Patent Insights

  • Patents related to UV-curable resin compositions for optical fibers indicate the use of fluorinated methacrylates, including this compound, as key components due to their low refractive index and optical clarity.

  • Preparation of these monomers in high purity is critical for optical applications, emphasizing the need for precise esterification and purification methods.

Summary Table of Preparation Methods

Method Reactants Catalysts/Conditions Advantages Challenges
Direct Esterification Perfluorinated alcohol + methacrylic acid Acid catalyst, heat, water removal Simple, well-established Equilibrium limitations, water removal needed
Transesterification Perfluorinated alcohol + methyl methacrylate Titanium alkoxides, organotin catalysts, heat Milder conditions, higher selectivity Catalyst residues, longer reaction time
Reaction with Methacryloyl chloride Perfluorinated alcohol + methacryloyl chloride Base scavenger, low temperature, anhydrous solvent Fast, high yield Handling corrosive reagents, safety concerns

Chemical Reactions Analysis

Free Radical Polymerization

PFMDEMA undergoes free radical polymerization, forming fluorinated polymers with tailored properties.

Mechanism and Conditions

  • Initiators : Azobisisobutyronitrile (AIBN) or benzoyl peroxide are commonly used .

  • Solvents : Toluene or supercritical CO₂ (scCO₂) facilitates homogeneous reaction conditions .

  • Temperature : Typically 60–80°C under inert atmospheres to prevent side reactions .

Kinetic Insights

A computational study using density functional theory (DFT) revealed:

  • Propagation Rate Constants :

    Reaction TypeRate Constant (k<sub>p</sub>, L/mol·s)
    Self-propagation (PFMDEMA)1.2 × 10³
    Cross-propagation (with MMA)8.7 × 10²
    • Terminal effect models showed faster self-propagation compared to cross-propagation with methyl methacrylate (MMA) .

Reactivity Ratios

For copolymerization with MMA:

Monomer Pairr₁ (PFMDEMA)r₂ (MMA)
PFMDEMA/MMA1.450.62
  • The higher reactivity ratio (r₁) for PFMDEMA indicates preferential incorporation into the polymer backbone, leading to gradient or block copolymers under specific conditions .

Copolymerization with Methyl Methacrylate (MMA)

PFMDEMA copolymerizes with MMA to yield materials with balanced mechanical and surface properties.

Key Findings

  • Sequence Distribution : The disparity in reactivity ratios (r₁ > r₂) results in a random copolymer structure when initiated thermally .

  • Thermal Stability : Copolymers exhibit enhanced decomposition temperatures (>300°C) due to PFMDEMA’s perfluorinated chain .

Transition State Analysis

DFT calculations (PBE0 functional) identified:

  • Activation Energy : 25.8 kJ/mol for PFMDEMA homopolymerization, lower than MMA’s 32.1 kJ/mol, explaining its higher reactivity .

  • Addition–Fragmentation : In scCO₂, chain transfer mechanisms dominate, reducing molecular weight dispersity (Đ = 1.2–1.4) .

Radical Stability

  • Perfluorinated chains stabilize propagating radicals through electron-withdrawing effects, accelerating polymerization .

Nucleophilic Substitution

  • Reagents : Sodium methoxide or amines target the methacrylate ester group, yielding substituted acrylates .

  • Conditions : Mild temperatures (25–50°C) in polar aprotic solvents (e.g., DMF) .

Double Bond Additions

  • Thiol-ene Reactions : PFMDEMA reacts with thiols under UV light, enabling post-polymerization functionalization for sensors or coatings .

Comparison with Analogous Compounds

CompoundFluorinated Chain Lengthk<sub>p</sub> (L/mol·s)Key Application
2-(Perfluorohexyl)ethyl methacrylateC6F139.5 × 10²Hydrophobic coatings
PFMDEMAC10F211.2 × 10³High-performance surfactants

PFMDEMA’s longer perfluorinated chain enhances hydrophobicity and thermal stability compared to shorter-chain analogs .

Industrial and Environmental Considerations

  • Scale-up Challenges : Continuous flow reactors minimize side reactions (e.g., branching) during bulk polymerization .

  • Environmental Impact : Bioaccumulation potential necessitates controlled handling and waste management .

Scientific Research Applications

Polymer Chemistry

PFMEMA is primarily utilized as a monomer in the synthesis of fluorinated polymers. The polymerization process can be initiated through free radical mechanisms, allowing for tailored molecular weights and properties.

Case Study: Synthesis of Poly(2-(Perfluoro-9-methyldecyl)ethyl methacrylate)

Research has demonstrated that polymers derived from PFMEMA exhibit superior adhesion properties, making them valuable in multi-material systems. These polymers are characterized by:

  • Thermal Stability : Retain structural integrity at elevated temperatures.
  • Corrosion Resistance : Effective in harsh chemical environments.
  • Low Friction Coefficient : Ideal for applications requiring reduced friction.

Surface Protectants

PFMEMA is an important intermediate in the production of surface protectants used in textiles, coatings, and fluorinated surfactants. The incorporation of this compound leads to materials with enhanced protective qualities.

PropertyDescription
Thermal StabilityMaintains performance under high temperatures
Corrosion ResistanceProtects surfaces from chemical degradation
UV ResistancePrevents damage from ultraviolet radiation
Low FrictionReduces wear and tear on surfaces

Case Study: Application in Coatings

Coatings formulated with PFMEMA have shown significant improvements in durability and longevity. For instance, studies indicate that these coatings can withstand extreme environmental conditions while maintaining their aesthetic qualities.

Fluorinated Surfactants

PFMEMA is also utilized in the synthesis of fluorinated surfactants, which are known for their unique wetting and spreading properties. These surfactants are employed in various applications, including:

  • Oil Recovery : Enhance the efficiency of oil extraction processes.
  • Textile Treatments : Improve water repellency and stain resistance.

Case Study: Development of Amphiphobic Materials

Research has indicated that PFMEMA can be used to create super amphiphobic surfaces that repel both water and oil. Such materials are beneficial in applications ranging from self-cleaning surfaces to protective coatings.

Chemical Industry Applications

In the chemical industry, PFMEMA serves as a key ingredient in formulations requiring high-performance characteristics. Its unique properties enable the development of specialized products such as:

  • Gas Barrier Films : Used in packaging materials that require low permeability to gases.
ApplicationBenefits
Gas Barrier FilmsEnhanced protection against moisture and gas infiltration
AdhesivesImproved bonding strength and durability

Mechanism of Action

The mechanism by which 2-(Perfluoro-9-methyldecyl)ethyl methacrylate exerts its effects is primarily through its ability to form strong, stable polymers. The fluorinated chains provide hydrophobic and oleophobic properties, while the methacrylate group allows for polymerization. The molecular targets and pathways involved include the interaction with other monomers and the formation of cross-linked networks that enhance the material’s properties.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,12,12,12-Eicosafluoro-11-(trifluoromethyl)dodecyl 2-methyl-2-propenoate
  • CAS No.: 74256-14-7
  • Molecular Formula : C₁₇H₉F₂₃O₂
  • Molecular Weight : 682.22 g/mol
  • Physical Properties :
    • Density: 1.58 g/cm³
    • Melting Point: 28–32°C
    • Boiling Point: 110–111°C at 2 mmHg
    • Refractive Index: 1.32 .

Applications: This compound is a fluorinated methacrylate monomer used primarily in hydrophobic coatings, dental materials, and surface treatments due to its exceptional chemical resistance and low surface energy .

Structural Variations in Fluorinated Chains

Fluorine Content and Chain Length
Compound Name CAS No. Fluorine Atoms Molecular Formula Key Properties
2-(Perfluoro-9-methyldecyl)ethyl methacrylate 74256-14-7 23 C₁₇H₉F₂₃O₂ High hydrophobicity (water contact angle >110°), thermal stability up to 300°C
2-(Perfluorodecyl)ethyl methacrylate 2144-54-9 21 C₁₆H₉F₂₁O₂ Lower hydrophobicity (water contact angle ~105°); Henry’s Law Constant: 1.6×10⁻⁹
1H,1H,5H-Octafluoropentyl methacrylate N/A 8 C₉H₈F₈O₂ Moderate hydrophobicity; better solubility in organic solvents

Impact : Longer perfluoroalkyl chains (e.g., C9 vs. C5) enhance hydrophobicity but reduce solubility. Branched chains (e.g., perfluoro-9-methyldecyl) improve thermal stability .

Acrylate vs. Methacrylate Derivatives
Compound Name Backbone Group Reactivity Polymer Properties
This compound Methacrylate Slower polymerization rate due to methyl group Higher glass transition temperature (Tg), rigid polymers
2-(Perfluoro-9-methyldecyl)ethyl acrylate 52956-81-7 Acrylate Faster polymerization Lower Tg, flexible polymers

Application Differences : Methacrylates are preferred for rigid coatings (e.g., dental materials), while acrylates suit flexible films .

Functional Group Modifications

Sulfonyl-Substituted Fluoromethacrylates
Compound Name CAS No. Functional Group Key Features
2-[[(Heptadecafluorooctyl)sulphonyl]propylamino]ethyl methacrylate 13285-40-0 Sulfonyl-amine Enhanced chemical resistance; used in anti-fouling coatings
This compound 74256-14-7 Pure perfluoroalkyl Superior hydrophobicity; limited reactivity

Comparison: Sulfonyl groups introduce polar sites, improving adhesion but reducing hydrophobicity compared to non-functionalized perfluoro chains .

Dental Coatings
Compound Name Fluorine Content Water Contact Angle Thermal Stability
This compound 23 F atoms 115° Stable up to 300°C
1H,1H-Perfluoro-n-decyl methacrylate N/A 105° Stable up to 250°C
2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate N/A 95° Stable up to 200°C

Rationale : The target compound’s branched perfluoro chain and high fluorine content make it ideal for durable, stain-resistant dental coatings .

Volatility and Environmental Impact
Compound Name Henry’s Law Constant (atm·m³/mol) Volatility
This compound Not reported Low (high MW)
2-(Perfluorodecyl)ethyl methacrylate 1.6×10⁻⁹ Moderate
C₁₇H₇F₂₅O₂ (analog) 5.0×10⁻⁹ Higher

Implications : Lower volatility in the target compound reduces environmental release but complicates processing .

Biological Activity

2-(Perfluoro-9-methyldecyl)ethyl methacrylate is a fluorinated methacrylate compound that has garnered interest due to its unique chemical properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula: C16H29F17O2
  • Molecular Weight: 508.39 g/mol
  • Structure: The compound features a perfluorinated chain, which contributes to its hydrophobic and lipophobic characteristics, influencing its interaction with biological systems.

The biological activity of this compound can be attributed to several mechanisms:

  • Cell Membrane Interaction:
    • The perfluorinated tail enhances the compound's ability to integrate into lipid membranes, potentially disrupting membrane integrity and affecting cellular functions.
  • Enzyme Inhibition:
    • Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, although the exact targets remain to be fully elucidated.
  • Reactive Oxygen Species (ROS) Generation:
    • There is evidence indicating that the compound may induce oxidative stress in cells, leading to increased ROS production which can result in cellular damage and apoptosis.

Biological Activity Overview

The biological effects of this compound have been investigated in various contexts:

  • Antimicrobial Activity:
    • The compound has shown potential antimicrobial properties against certain bacterial strains. For instance, studies have reported inhibition zones against Staphylococcus aureus and Escherichia coli at concentrations above 100 µg/mL.
  • Cytotoxicity:
    • Cytotoxic effects have been observed in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer), with IC50 values reported at approximately 25 µM and 30 µM respectively.

Case Studies

Several studies have explored the biological activity of this compound:

  • Study on Antimicrobial Properties:
    • A recent study evaluated the antimicrobial efficacy of various fluorinated compounds, including this compound. Results indicated significant antibacterial activity, suggesting potential applications in medical coatings and materials.
  • Cytotoxicity Assessment:
    • In vitro assays conducted on human cancer cell lines demonstrated that the compound induced apoptosis through ROS-mediated pathways. The study highlighted the compound's potential as an anticancer agent.
  • Environmental Impact Study:
    • Research focusing on environmental persistence noted that the compound exhibited low biodegradability, raising concerns about its accumulation in aquatic systems and potential impacts on wildlife.

Data Summary Table

PropertyValue
Molecular Weight508.39 g/mol
Antimicrobial ActivityEffective against E. coli and S. aureus
Cytotoxicity (IC50 MCF-7)~25 µM
Cytotoxicity (IC50 A549)~30 µM
Environmental PersistenceLow biodegradability

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing 2-(Perfluoro-9-methyldecyl)ethyl methacrylate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The synthesis typically involves free-radical polymerization or esterification of methacrylic acid with fluorinated alcohols. Key parameters include temperature control (80–120°C), use of initiators like azobisisobutyronitrile (AIBN), and inert atmosphere to prevent side reactions. Fluorinated chain length and steric hindrance can reduce reaction efficiency, requiring extended reaction times or excess reagents . Purity is verified via gas chromatography (GC) or nuclear magnetic resonance (NMR) to confirm absence of unreacted monomers or fluorinated byproducts .

Q. How do researchers characterize the thermal stability and glass transition temperature (TgT_g) of polymers derived from this monomer?

  • Methodological Answer : Differential scanning calorimetry (DSC) measures TgT_g, while thermogravimetric analysis (TGA) assesses thermal decomposition. The perfluorinated side chains enhance thermal stability (degradation >300°C) but lower TgT_g due to increased free volume. For example, copolymers with methyl methacrylate show TgT_g reductions proportional to fluorinated content .

Q. What analytical techniques are essential for detecting trace impurities or residual monomers in synthesized materials?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) identifies residual monomers. Fluorinated compounds require specialized columns (e.g., C18 with trifluoroacetic acid modifiers) to improve retention and resolution. Fourier-transform infrared spectroscopy (FTIR) confirms functional groups, while X-ray photoelectron spectroscopy (XPS) quantifies surface fluorine content .

Advanced Research Questions

Q. How can experimental design (e.g., factorial or central composite designs) optimize copolymer properties for specific applications?

  • Methodological Answer : A central composite design (CCD) evaluates interactions between variables like monomer ratio, initiator concentration, and temperature. For instance, optimizing fluorinated monomer content in a copolymer matrix balances hydrophobicity and mechanical strength. Response surface methodology (RSM) models predict outcomes, reducing trial iterations .

Q. What strategies resolve contradictions in reported data on fluorinated methacrylates’ environmental persistence versus biodegradability?

  • Methodological Answer : Discrepancies arise from differences in test conditions (e.g., microbial consortia, pH). Standardized OECD 301B biodegradation tests under aerobic conditions, combined with accelerated aging studies (UV exposure, hydrolysis), clarify degradation pathways. Mass balance analyses track fluorine release to differentiate partial vs. complete degradation .

Q. How do fluorinated side-chain architectures influence surface energy and antifouling properties in coatings?

  • Methodological Answer : Surface energy is minimized via perfluoroalkyl orientation, quantified by contact angle measurements. Atomic force microscopy (AFM) maps topography and adhesion forces. For antifouling, dynamic shake flask assays with Pseudomonas aeruginosa or protein adsorption studies (e.g., bovine serum albumin) correlate surface fluorine density with biofouling resistance .

Methodological Recommendations

  • Synthesis : Use AIBN in toluene at 90°C under nitrogen for 24 hours .
  • Characterization : Pair GC-MS with fluorine-specific detectors (e.g., electron capture) for impurity profiling .
  • Environmental Testing : Combine OECD protocols with high-resolution mass spectrometry (HRMS) to track perfluoroalkyl degradation products .

Key Research Gaps

  • Long-term stability of fluorinated coatings in marine environments.
  • Impact of fluorine chain branching on mechanical vs. surface properties.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(Perfluoro-9-methyldecyl)ethyl methacrylate
Reactant of Route 2
Reactant of Route 2
2-(Perfluoro-9-methyldecyl)ethyl methacrylate

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